molecular formula C27H22N2O3 B11563979 1-[(E)-{[4-(acetylamino)phenyl]imino}methyl]naphthalen-2-yl 4-methylbenzoate

1-[(E)-{[4-(acetylamino)phenyl]imino}methyl]naphthalen-2-yl 4-methylbenzoate

Cat. No.: B11563979
M. Wt: 422.5 g/mol
InChI Key: KSJJSQNYZJRUBY-UHFFFAOYSA-N
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Description

1-[(E)-[(4-ACETAMIDOPHENYL)IMINO]METHYL]NAPHTHALEN-2-YL 4-METHYLBENZOATE is an organic compound known for its complex structure and potential applications in various fields. This compound is characterized by the presence of a naphthalene ring, an acetamidophenyl group, and a methylbenzoate moiety, making it a subject of interest in synthetic chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(E)-[(4-ACETAMIDOPHENYL)IMINO]METHYL]NAPHTHALEN-2-YL 4-METHYLBENZOATE typically involves a multi-step process. One common method includes the condensation reaction between 4-acetamidophenylhydrazine and 2-naphthaldehyde to form the Schiff base. This intermediate is then esterified with 4-methylbenzoic acid under acidic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

1-[(E)-[(4-ACETAMIDOPHENYL)IMINO]METHYL]NAPHTHALEN-2-YL 4-METHYLBENZOATE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions using agents like sodium borohydride can convert the imine group to an amine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using bromine in the presence of a catalyst like iron(III) chloride.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Amines.

    Substitution: Halogenated derivatives.

Scientific Research Applications

1-[(E)-[(4-ACETAMIDOPHENYL)IMINO]METHYL]NAPHTHALEN-2-YL 4-METHYLBENZOATE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[(E)-[(4-ACETAMIDOPHENYL)IMINO]METHYL]NAPHTHALEN-2-YL 4-METHYLBENZOATE involves its interaction with molecular targets through various pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(E)-[(4-ACETAMIDOPHENYL)IMINO]METHYL]NAPHTHALEN-2-YL 4-METHYLBENZOATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C27H22N2O3

Molecular Weight

422.5 g/mol

IUPAC Name

[1-[(4-acetamidophenyl)iminomethyl]naphthalen-2-yl] 4-methylbenzoate

InChI

InChI=1S/C27H22N2O3/c1-18-7-9-21(10-8-18)27(31)32-26-16-11-20-5-3-4-6-24(20)25(26)17-28-22-12-14-23(15-13-22)29-19(2)30/h3-17H,1-2H3,(H,29,30)

InChI Key

KSJJSQNYZJRUBY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)OC2=C(C3=CC=CC=C3C=C2)C=NC4=CC=C(C=C4)NC(=O)C

Origin of Product

United States

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